molecular formula C6H4F3N3 B1464278 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 1314907-34-0

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1464278
CAS No.: 1314907-34-0
M. Wt: 175.11 g/mol
InChI Key: PZODRWXBWYFIPK-UHFFFAOYSA-N
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Description

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetonitrile group

Biochemical Analysis

Biochemical Properties

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processingAdditionally, this compound can form complexes with other biomolecules, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving redox reactions. By modulating the redox state within cells, it can affect gene expression and cellular metabolism. For instance, the presence of the trifluoromethyl group can enhance the compound’s ability to participate in electron transfer reactions, thereby impacting cellular energy production and oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting the metabolic pathways in which these enzymes are involved. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or strong acidic or basic environments. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of altering metabolic pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been noted, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways include oxidation and reduction reactions that introduce hydrophilic groups into the compound, facilitating its excretion from the body. The compound can also influence metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues. Additionally, its interaction with specific transporters can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-(trifluoromethyl)pyrazole with acetonitrile under basic conditions. The reaction is often facilitated by the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is typically heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as flash chromatography, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohyd

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZODRWXBWYFIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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